molecular formula C10H8Cl2N4OS B5737196 N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No.: B5737196
M. Wt: 303.17 g/mol
InChI Key: YVLLWHWEQIYLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the reaction of 2,6-dichloroaniline with a triazole derivative under specific conditions. The reaction may require the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for the biological activity of the compound. The triazole ring is known to interact with various biological molecules, potentially inhibiting or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and triazole moieties. This combination may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4OS/c11-6-2-1-3-7(12)9(6)15-8(17)4-18-10-13-5-14-16-10/h1-3,5H,4H2,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLLWHWEQIYLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.